molecular formula C14H9Cl3N2O B13813304 4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13813304
M. Wt: 327.6 g/mol
InChI Key: JTZIAIMNVJWDGK-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. This method utilizes the electron-deficient nature of the benzoxazole ring to facilitate the substitution of chlorine atoms with nucleophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, which can have varying functional groups depending on the reagents used.

Scientific Research Applications

4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H9Cl3N2O/c1-6-2-3-7(8(15)4-6)14-19-13-10(20-14)5-9(16)12(18)11(13)17/h2-5H,18H2,1H3

InChI Key

JTZIAIMNVJWDGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl

Origin of Product

United States

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